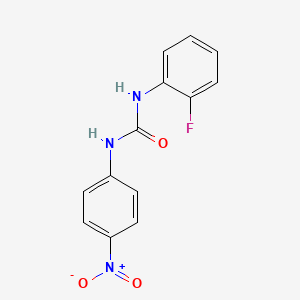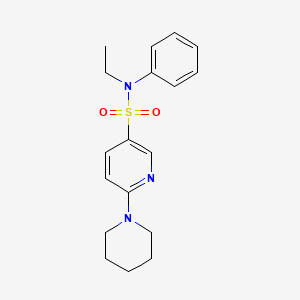
N-(2-fluorophenyl)-N'-(4-nitrophenyl)urea
Description
"N-(2-fluorophenyl)-N'-(4-nitrophenyl)urea" is a urea derivative involving fluorophenyl and nitrophenyl groups. Research on similar compounds has focused on their synthesis, molecular structure, and properties due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of urea derivatives like "N-(2-fluorophenyl)-N'-(4-nitrophenyl)urea" involves strategic functionalization of phenyl groups and urea linkage formation. Olma et al. (2006) described the synthesis of 4-[18F]fluorophenyl ureas via carbamate-4-nitrophenyl esters and 4-[18F]fluoroaniline, highlighting a method that could be adapted for the synthesis of related compounds (Olma, Ermert, & Coenen, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by hydrogen bonding and molecular conformation. George et al. (2004) explored the crystal engineering of urea networks, which is relevant for understanding the molecular structure and self-assembly of "N-(2-fluorophenyl)-N'-(4-nitrophenyl)urea" (George, Nangia, Lam, Mak, & Nicoud, 2004).
Chemical Reactions and Properties
Urea compounds undergo various chemical reactions, including rearrangements and interactions with nucleophiles. The interaction between urea and fluoride ions, demonstrating proton transfer, was studied by Boiocchi et al. (2004), providing insight into the reactivity of urea compounds (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-11-3-1-2-4-12(11)16-13(18)15-9-5-7-10(8-6-9)17(19)20/h1-8H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQMRLVFFWGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)
![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)

![N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4237696.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)